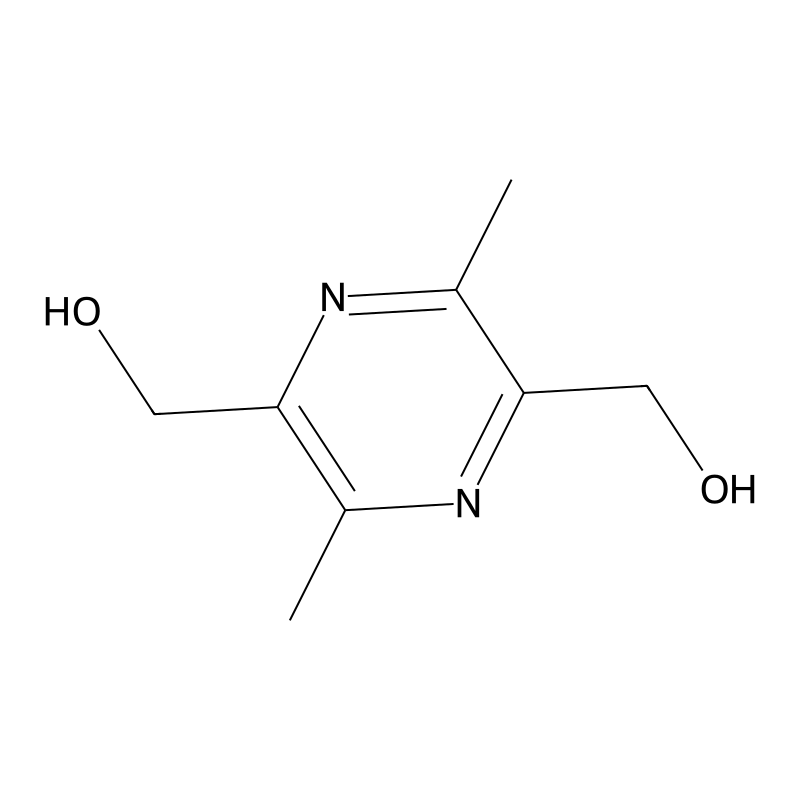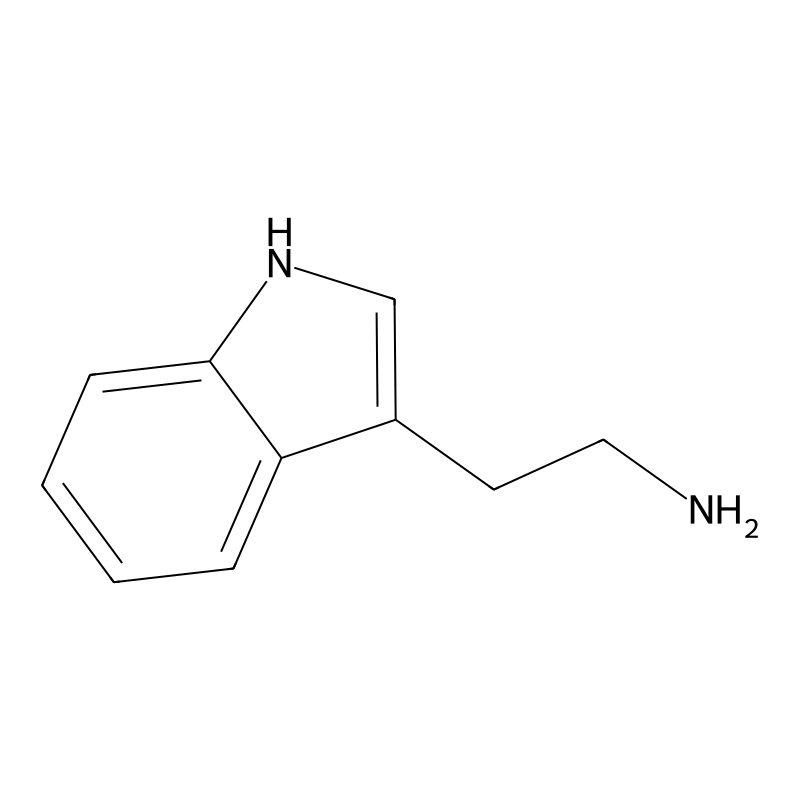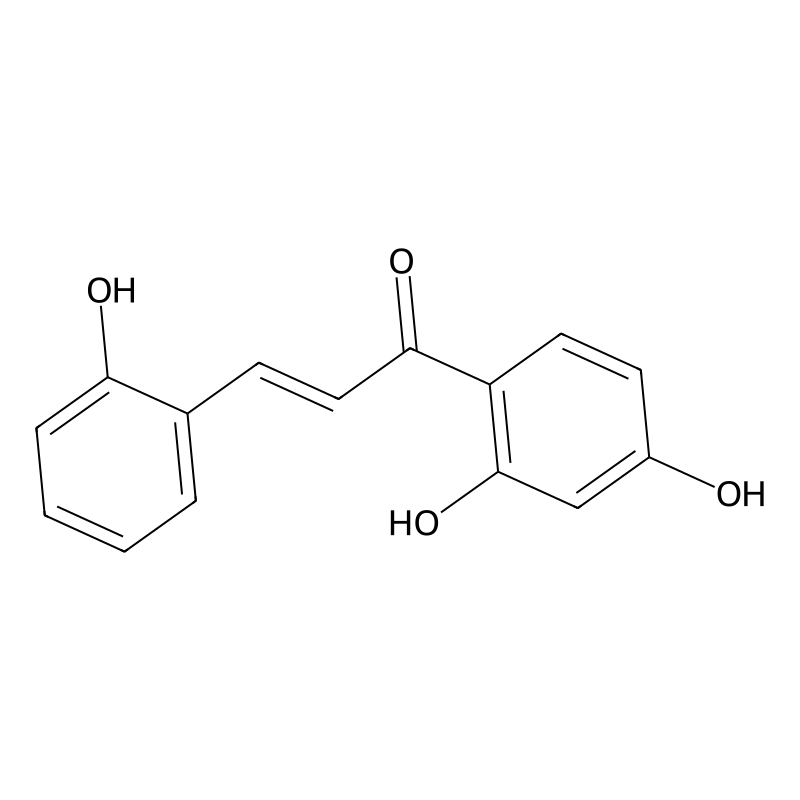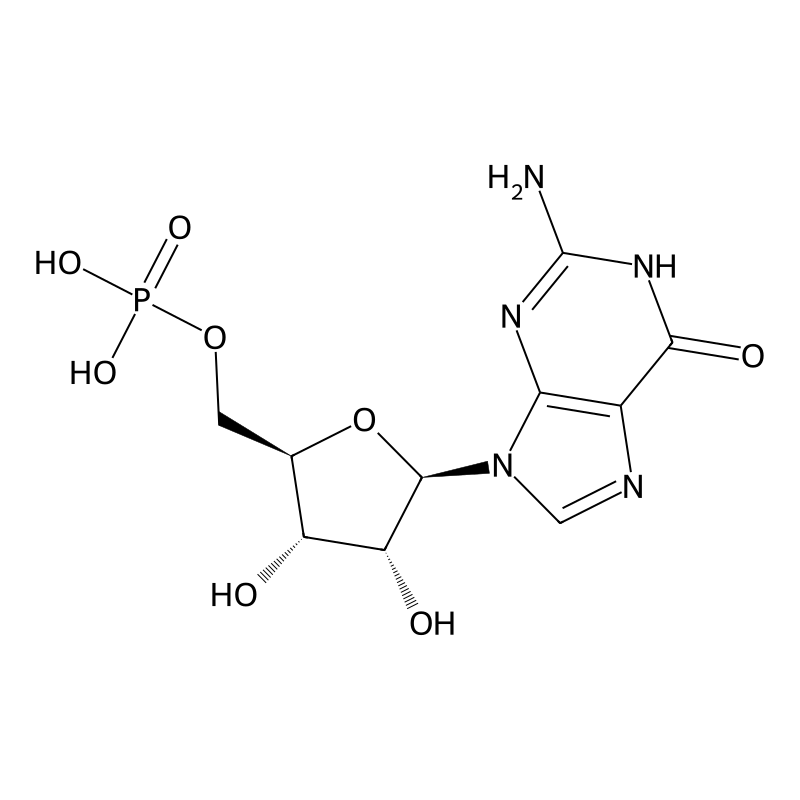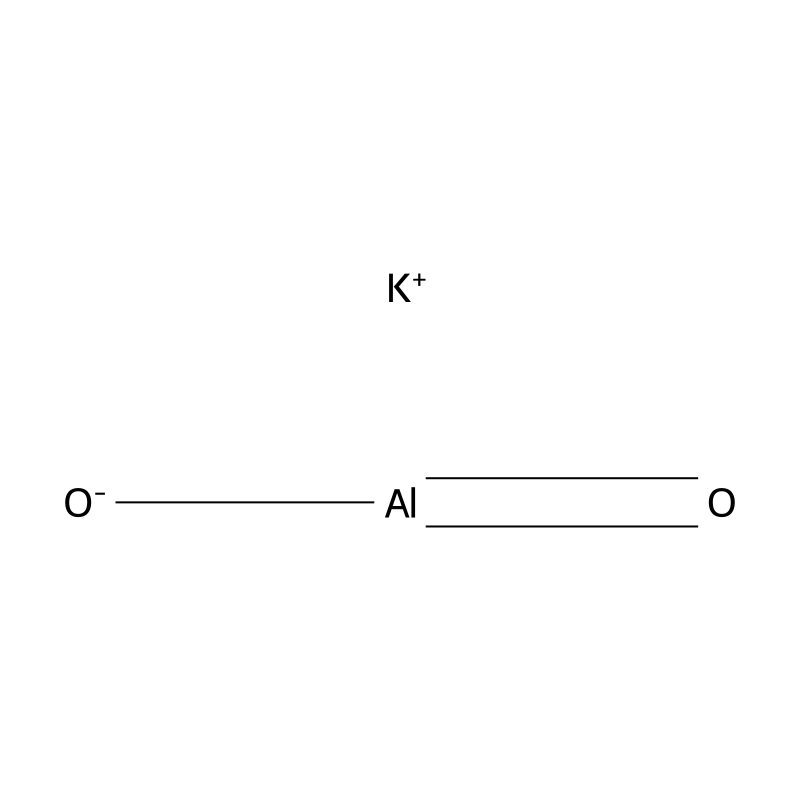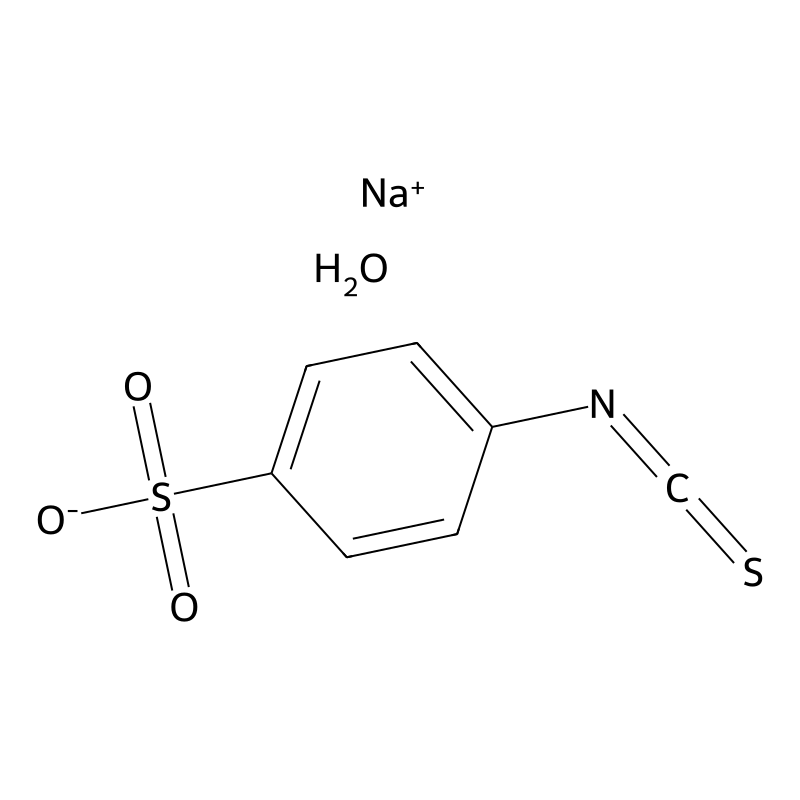WAY-169916
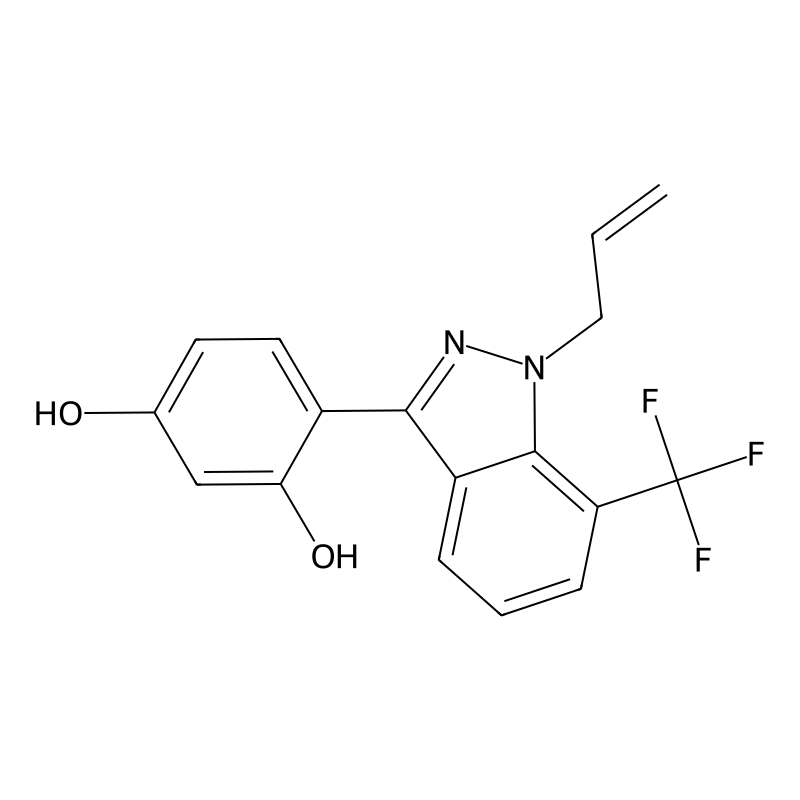
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
WAY-169916 is a synthetic compound recognized for its role as a selective ligand for estrogen receptors, particularly the estrogen receptor alpha. It functions as a partial agonist, meaning it can activate the receptor but not to the full extent that the natural hormone estrogen would. This compound has garnered attention due to its unique ability to modulate receptor activity and its potential therapeutic applications in various diseases, particularly those influenced by estrogen signaling.
The chemical structure of WAY-169916 allows it to engage in specific interactions with estrogen receptors, leading to distinct biological outcomes. The compound's synthesis involves several key reactions, primarily focusing on creating a core structure that can effectively bind to the receptor. The reaction scheme typically includes steps such as:
- Formation of the Core Structure: This involves coupling reactions to form the central framework of WAY-169916.
- Modification of Functional Groups: Subsequent reactions introduce various functional groups that enhance binding affinity and selectivity towards estrogen receptors.
- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
WAY-169916 exhibits notable biological activities, primarily through its interaction with estrogen receptors. It has been shown to:
- Modulate Gene Expression: By binding to estrogen receptors, WAY-169916 influences the transcription of genes involved in cell proliferation and differentiation.
- Inhibit NF-kB Activity: The compound acts as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, which is crucial in inflammatory responses and cancer progression .
- Suppress Cytokine-Mediated Responses: Studies have indicated that WAY-169916 can suppress the expression of cytokines involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
The synthesis of WAY-169916 typically follows a multi-step organic synthesis route. Key methods include:
- Starting Materials: The synthesis begins with commercially available precursors that provide the necessary functional groups.
- Reagents and Catalysts: Specific reagents are employed to facilitate reactions such as nucleophilic substitutions and cyclizations.
- Yield Optimization: Various conditions are tested to maximize yield and purity, often involving temperature control and solvent selection.
A detailed reaction scheme illustrating these steps can be found in supplemental materials related to its synthesis .
WAY-169916 has several potential applications in biomedical research and therapeutic development:
- Cancer Research: Its ability to modulate estrogen receptor activity makes it a candidate for studying hormone-dependent cancers.
- Inflammatory Diseases: Given its inhibitory effects on NF-kB, it may be useful in developing treatments for conditions characterized by chronic inflammation.
- Drug Discovery: As a selective estrogen receptor modulator, WAY-169916 serves as a valuable tool in drug discovery programs targeting estrogen-related pathways.
Research on WAY-169916 has revealed insights into its interaction with various biological targets:
- Estrogen Receptor Conformation: Studies indicate that WAY-169916 binds differently depending on whether the receptor is in an active or inactive state, showcasing its allosteric modulation capabilities .
- Comparative Binding Studies: Interaction studies comparing WAY-169916 with other ligands have highlighted its unique binding orientation and resultant signaling outcomes.
Several compounds share structural or functional similarities with WAY-169916. Here are some notable examples:
| Compound Name | Type | Unique Features |
|---|---|---|
| Tamoxifen | Selective Estrogen Receptor Modulator | Full antagonist in breast tissue; partial agonist elsewhere |
| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; different receptor selectivity |
| Fulvestrant | Estrogen Receptor Antagonist | Pure antagonist; used primarily in breast cancer treatment |
WAY-169916 stands out due to its selective partial agonism at estrogen receptors and its dual role as an NF-kB inhibitor, making it distinct from these other compounds.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Gao L, Tu Y, Ågren H, Eriksson LA. Characterization of agonist binding to His524 in the estrogen receptor α ligand binding domain. J Phys Chem B. 2012 Apr 26;116(16):4823-30. doi: 10.1021/jp300895g. Epub 2012 Apr 17. PubMed PMID: 22482773.
3: Bruning JB, Parent AA, Gil G, Zhao M, Nowak J, Pace MC, Smith CL, Afonine PV, Adams PD, Katzenellenbogen JA, Nettles KW. Coupling of receptor conformation and ligand orientation determine graded activity. Nat Chem Biol. 2010 Nov;6(11):837-43. doi: 10.1038/nchembio.451. Epub 2010 Oct 10. PubMed PMID: 20924370; PubMed Central PMCID: PMC2974172.
4: Murray IA, Krishnegowda G, DiNatale BC, Flaveny C, Chiaro C, Lin JM, Sharma AK, Amin S, Perdew GH. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties. Chem Res Toxicol. 2010 May 17;23(5):955-66. doi: 10.1021/tx100045h. PubMed PMID: 20423157; PubMed Central PMCID: PMC2871980.
5: Murray IA, Morales JL, Flaveny CA, Dinatale BC, Chiaro C, Gowdahalli K, Amin S, Perdew GH. Evidence for ligand-mediated selective modulation of aryl hydrocarbon receptor activity. Mol Pharmacol. 2010 Feb;77(2):247-54. doi: 10.1124/mol.109.061788. Epub 2009 Nov 10. PubMed PMID: 19903824; PubMed Central PMCID: PMC2812074.
6: Booth EA, Marchesi M, Knittel AK, Kilbourne EJ, Lucchesi BR. The pathway-selective estrogen receptor ligand WAY-169916 reduces infarct size after myocardial ischemia and reperfusion by an estrogen receptor dependent mechanism. J Cardiovasc Pharmacol. 2007 Jun;49(6):401-7. PubMed PMID: 17577105.
7: Harnish DC, Liu X, Kenney T, Winneker RC, Chadwick C, Friedrichs GS, Kilbourne EJ. The pathway-selective estrogen receptor ligand WAY-169916 displays differential activity in ischemia-reperfusion injury models. J Cardiovasc Pharmacol. 2006 Jun;47(6):788-95. PubMed PMID: 16810080.
8: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Winneker RC, Eckert A, Borges-Marcucci L, Adelman SJ, Xu Z, Mosyak L, Harnish DC. Control of chronic inflammation with pathway selective estrogen receptor ligands. Curr Top Med Chem. 2006;6(2):103-11. Review. PubMed PMID: 16454762.
9: Opal SM, Palardy JE, Cristofaro P, Parejo N, Jhung JW, Keith JC Jr, Chippari S, Caggiano TJ, Steffan RJ, Chadwick CC, Harnish DC. The activity of pathway-selective estrogen receptor ligands in experimental septic shock. Shock. 2005 Dec;24(6):535-40. PubMed PMID: 16317384.
10: Biswas DK, Singh S, Shi Q, Pardee AB, Iglehart JD. Crossroads of estrogen receptor and NF-kappaB signaling. Sci STKE. 2005 Jun 14;2005(288):pe27. Review. PubMed PMID: 15956359.
11: Keith JC Jr, Albert LM, Leathurby Y, Follettie M, Wang L, Borges-Marcucci L, Chadwick CC, Steffan RJ, Harnish DC. The utility of pathway selective estrogen receptor ligands that inhibit nuclear factor-kappa B transcriptional activity in models of rheumatoid arthritis. Arthritis Res Ther. 2005;7(3):R427-38. Epub 2005 Feb 21. PubMed PMID: 15899029; PubMed Central PMCID: PMC1174937.
12: Chadwick CC, Chippari S, Matelan E, Borges-Marcucci L, Eckert AM, Keith JC Jr, Albert LM, Leathurby Y, Harris HA, Bhat RA, Ashwell M, Trybulski E, Winneker RC, Adelman SJ, Steffan RJ, Harnish DC. Identification of pathway-selective estrogen receptor ligands that inhibit NF-kappaB transcriptional activity. Proc Natl Acad Sci U S A. 2005 Feb 15;102(7):2543-8. Epub 2005 Feb 7. PubMed PMID: 15699342; PubMed Central PMCID: PMC548967.
13: Steffan RJ, Matelan E, Ashwell MA, Moore WJ, Solvibile WR, Trybulski E, Chadwick CC, Chippari S, Kenney T, Eckert A, Borges-Marcucci L, Keith JC, Xu Z, Mosyak L, Harnish DC. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. J Med Chem. 2004 Dec 16;47(26):6435-8. PubMed PMID: 15588074.
